Cas no 257879-35-9 (PKCβ inhibitor 1)
PKCβ inhibitor 1 structure
Product Name:PKCβ inhibitor 1
Numéro CAS:257879-35-9
Le MF:C24H21N5O2
Mégawatts:411.455844640732
MDL:MFCD22124896
CID:852122
PubChem ID:6419755
Update Time:2025-08-10
PKCβ inhibitor 1 Propriétés chimiques et physiques
Nom et identifiant
-
- PKCβ Inhibitor
- 3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
- Inhibitor
- PKC&beta
- PKCβ inhibitor 1
- 3-(1-(3-imidazol-1-ylpropyl)1h-indol-3-yl)-4-anilino-1h-pyrrole-2,5-dione
- 3-[1-(3-Imidazol-1-yl-propyl)-1H-indol-3-yl]-4-phenylamino-pyrrole-2,5-dione
- 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- PKCbeta inhibitor 1
- AS-78129
- 1H-Pyrrole-2,5-dione, 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-
- DTXSID20423555
- PKC? Inhibitor
- DB-347354
- J-016132
- 3-Anilino-4-(1-(3-imidazol-1-ylpropyl)indol-3-yl)pyrrole-2,5-dione
- DTXCID40374393
- UNII-E54BTB52GP
- PKC
- PKC.BETA. INHIBITOR 1
- CHEBI:94140
- GTPL6025
- PKC beta Inhibitor
- K00248
- SDCCGSBI-0086705.P003
- HMS3229K09
- CHEMBL366266
- PKCss inhibitor
- PKC.BETA. INHIBITOR
- HY-13335
- BRD-K89687904-001-01-8
- 257879-35-9
- PKC beta
- D94300
- 3-(1-(3-Imidazol-1-ylpropyl)-1H-indol-3-yl)-4-anilino-1H-pyrrole-2,5-dione
- PKC inhibitor 1
- A inhibitor 1
- 3-(1-(3-(1H-Imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
- 3-{1-[3-(1H-imidazol-1-yl)propyl]-1H-indol-3-yl}-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- E54BTB52GP
- CS-0003197
- Q27088403
- PKC?? inhibitor 1
- CCG-206785
- SCHEMBL7841474
- PKCbeta Inhibitor
- BDBM50153461
- AKOS040759380
-
- MDL: MFCD22124896
- Piscine à noyau: 1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)
- La clé Inchi: KIWODJBCHRADND-UHFFFAOYSA-N
- Sourire: O=C1C(=C(C(N1)=O)NC1C=CC=CC=1)C1=CN(C2C=CC=CC=21)CCCN1C=NC=C1
Propriétés calculées
- Qualité précise: 411.16952493g/mol
- Masse isotopique unique: 411.16952493g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 7
- Complexité: 717
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Surface topologique des pôles: 81Ų
PKCβ inhibitor 1 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A433470-5mg |
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione |
257879-35-9 | 5mg |
$ 155.00 | 2023-04-19 | ||
| TRC | A433470-25mg |
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione |
257879-35-9 | 25mg |
$ 620.00 | 2023-04-19 | ||
| TRC | A433470-50mg |
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione |
257879-35-9 | 50mg |
$ 1194.00 | 2023-04-19 | ||
| MedChemExpress | HY-13335-500μg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 500μg |
¥1550 | 2021-07-08 | |
| MedChemExpress | HY-13335-1mg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 1mg |
¥2750 | 2021-07-08 | |
| MedChemExpress | HY-13335-5mg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 5mg |
¥8000 | 2021-07-08 | |
| MedChemExpress | HY-13335-10mg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 10mg |
¥13500 | 2021-07-08 | |
| S e l l e c k ZHONG GUO | S0794-5mg |
PKCβ inhibitor 1 |
257879-35-9 | 5mg |
RMB6691.77 | 2021-07-13 | ||
| S e l l e c k ZHONG GUO | S0794-25mg |
PKCβ inhibitor 1 |
257879-35-9 | 25mg |
RMB20229.82 | 2021-07-13 | ||
| MedChemExpress | HY-13335-500μg |
PKCβ inhibitor 1 |
257879-35-9 | 99.40% | 500μg |
¥1100 | 2024-07-20 |
PKCβ inhibitor 1 Littérature connexe
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
257879-35-9 (PKCβ inhibitor 1) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot